5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine: is a heterocyclic compound with a molecular formula of C11H11BrN2 and a molecular weight of 251.13 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Mode of Action
It’s known that nitrogen-containing heterocyclic compounds are of great interest in various fields due to their unique biological activity and structural diversity .
Biochemical Pathways
It’s known that similar compounds, such as 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, can be modified to develop novel 7-azaindole derivatives . These derivatives have been studied as intermediates of C3 and C5-substituted 7-azaindoles .
Action Environment
It’s known that the compound should be stored at room temperature
Biochemical Analysis
Biochemical Properties
Pyrrolopyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play a crucial role in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells
Molecular Mechanism
It is known that FGFR inhibitors, like other pyrrolopyridine derivatives, work by binding to fibroblast growth factors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine typically involves a multi-step process. One common method includes the bromination of 3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown promise in biological research, particularly in the development of kinase inhibitors. Kinase inhibitors are crucial in cancer therapy as they can block the activity of enzymes involved in cell signaling pathways that promote tumor growth .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable precursor for the synthesis of various bioactive molecules .
Comparison with Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-B]pyridine
- 3-Cyclobutyl-1H-pyrrolo[2,3-B]pyridine
- 5-Chloro-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine
Comparison: Compared to its analogs, 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both the bromine atom and the cyclobutyl group. The bromine atom enhances its reactivity in substitution and coupling reactions, while the cyclobutyl group contributes to its structural rigidity and potential biological activity .
Properties
IUPAC Name |
5-bromo-3-cyclobutyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-9-10(7-2-1-3-7)6-14-11(9)13-5-8/h4-7H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKJUSPPDKCQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CNC3=C2C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936373-90-8 |
Source
|
Record name | 5-bromo-3-cyclobutyl-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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